molecular formula C12H20O3Si B14430721 2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol CAS No. 80841-11-8

2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol

Cat. No.: B14430721
CAS No.: 80841-11-8
M. Wt: 240.37 g/mol
InChI Key: SSDHELYAYCTLAE-UHFFFAOYSA-N
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Description

2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol is an organic compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to a propane-2-peroxol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol typically involves the introduction of the trimethylsilyl group to the phenyl ring, followed by the formation of the peroxide linkage. One common method involves the reaction of 3-hydroxyphenylpropane with trimethylsilyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to oxidation conditions to form the peroxide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxide linkage can be cleaved under oxidative conditions to form corresponding alcohols or ketones.

    Reduction: Reduction of the peroxide group can yield alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Alcohols, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, particularly in oxidative stress studies.

    Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol involves the interaction of its peroxide group with various molecular targets. The peroxide linkage can undergo homolytic cleavage to generate reactive oxygen species, which can then interact with cellular components. This compound may also act as a radical scavenger, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]-, trimethylsilyl ester
  • Pyruvic acid, (p-trimethylsiloxy)phenyl-, trimethylsilyl ester

Uniqueness

2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol is unique due to its specific structural arrangement, which combines the properties of a trimethylsilyl group and a peroxide linkage

Properties

80841-11-8

Molecular Formula

C12H20O3Si

Molecular Weight

240.37 g/mol

IUPAC Name

[3-(2-hydroperoxypropan-2-yl)phenoxy]-trimethylsilane

InChI

InChI=1S/C12H20O3Si/c1-12(2,15-13)10-7-6-8-11(9-10)14-16(3,4)5/h6-9,13H,1-5H3

InChI Key

SSDHELYAYCTLAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC=C1)O[Si](C)(C)C)OO

Origin of Product

United States

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